

Spectroscopic Profile of 5-(BenzylOxy)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(BenzylOxy)pyridin-2-amine

Cat. No.: B113376

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound **5-(BenzylOxy)pyridin-2-amine** (CAS No. 96166-00-6). Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. While specific experimental spectra for this compound are not publicly available, this guide presents predicted data based on its chemical structure and spectroscopic principles, alongside data from analogous compounds.

Chemical Structure and Properties

- IUPAC Name: **5-(benzylOxy)pyridin-2-amine**
- Synonyms: 2-Amino-5-(benzylOxy)pyridine, 5-phenylmethoxy pyridin-2-amine
- CAS Number: 96166-00-6
- Molecular Formula: C₁₂H₁₂N₂O
- Molecular Weight: 200.24 g/mol
- Physical Form: Solid

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for **5-(BenzylOxy)pyridin-2-amine**, the following tables summarize the expected spectral characteristics based on its molecular structure. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with structurally related compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 8.0	d	1H	Pyridine H-6
~7.2 - 7.5	m	6H	Phenyl-H & Pyridine H-4
~6.5 - 6.7	d	1H	Pyridine H-3
~5.1	s	2H	-O-CH ₂ -Ph
~4.5 - 5.5	br s	2H	-NH ₂

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~158	Pyridine C-2
~148	Pyridine C-5
~140	Pyridine C-6
~137	Phenyl C-1 (quaternary)
~128.5	Phenyl C-2, C-6
~128	Phenyl C-4
~127.5	Phenyl C-3, C-5
~125	Pyridine C-4
~109	Pyridine C-3
~70	-O-CH ₂ -Ph

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Weak	C-H stretch (aliphatic -CH ₂ -)
1620 - 1580	Strong	C=C stretch (aromatic rings) & N-H bend
1250 - 1200	Strong	C-O stretch (aryl ether)
1100 - 1000	Medium	C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
200	$[M]^+$ (Molecular Ion)
109	$[M - C_7H_7]^+$ (Loss of benzyl group)
91	$[C_7H_7]^+$ (Benzyl cation - tropylum ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a solid aromatic amine like **5-(Benzyl)pyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-(Benzyl)pyridin-2-amine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$; or Dimethyl sulfoxide-d₆, $DMSO-d_6$) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
 - The height of the solution in the NMR tube should be approximately 4-5 cm.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

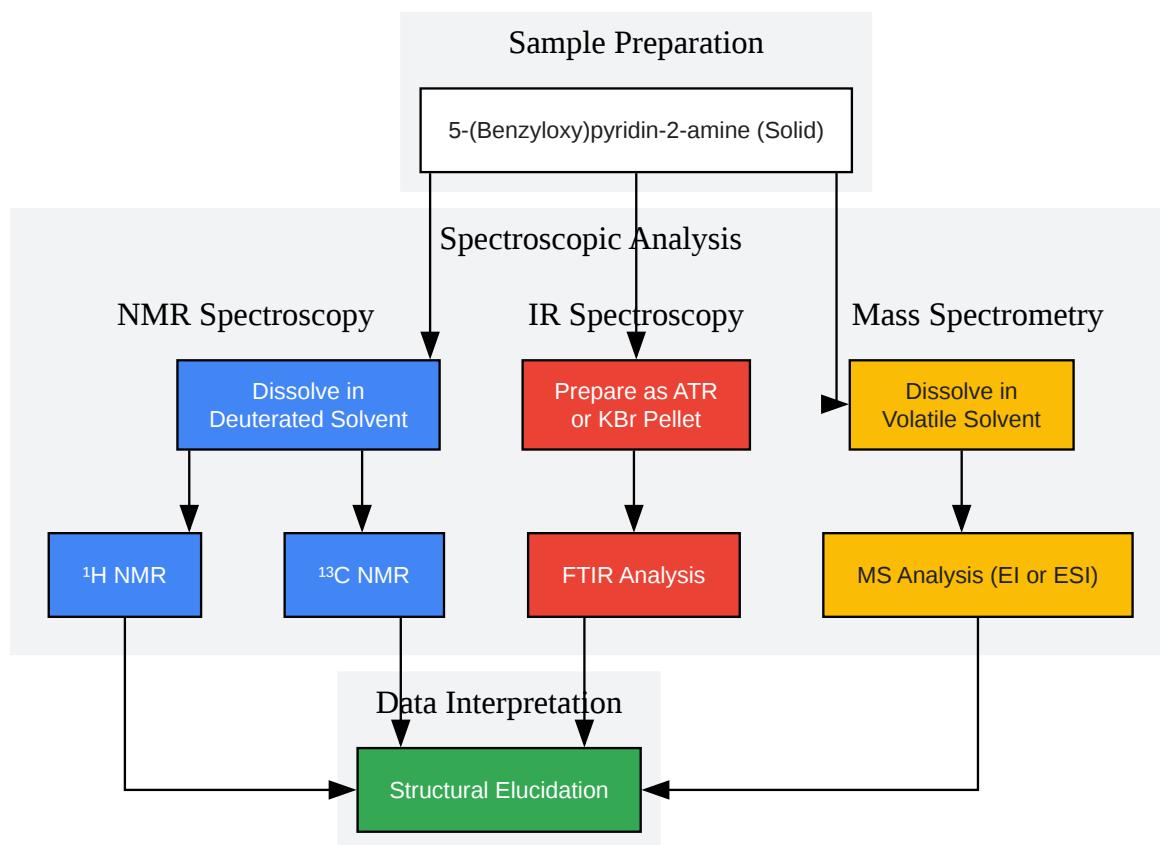
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak will be used as the internal standard (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Spectral Width: 0-200 ppm.
 - Referencing: The solvent peak will be used as the internal standard (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-(BenzylOxy)pyridin-2-amine** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **5-(BenzylOxy)pyridin-2-amine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

- Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to scanning the sample.

Mass Spectrometry (MS)


- Sample Preparation:
 - Prepare a dilute solution of **5-(BenzylOxy)pyridin-2-amine** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-500.
- Instrumentation (Electrospray Ionization - ESI):
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Inlet System: Liquid Chromatography (LC) or direct infusion.

- Analyzer: Quadrupole, Ion Trap, or TOF.

- Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **5-(Benzyl)pyridin-2-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **5-(Benzyl)pyridin-2-amine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-(Benzyl)pyridin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b113376#spectral-data-for-5-benzyloxy-pyridin-2-amine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com